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Compound of Interest

Compound Name:

N,N-

dimethylmethanesulfonoimidamide

hydrochloride

CAS No.: 1955519-56-8

Cat. No.: B2374644

Get Quote

Executive Summary & Structural Context[1][2]
N,N-dimethylmethanesulfonoimidamide represents a critical bioisostere in modern drug design.

By replacing one of the oxo oxygens (

) of a sulfonamide with an imino group (

), this molecule introduces a hydrogen bond donor (HBD) vector and a chiral sulfur center,
altering physicochemical properties (solubility, basicity) without significantly changing the steric
profile.

This guide focuses on the Infrared (IR) spectral signature required to validate the synthesis of

this sulfonimidoyl moiety. The primary analytical challenge is distinguishing the target

sulfonimidamide from its precursor or byproduct, the sulfonamide.

Structural Comparison
Target: N,N-Dimethylmethanesulfonoimidamide (
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)

Comparator: N,N-Dimethylmethanesulfonamide (

)

The transition from

to

results in a predictable and diagnostic shift in vibrational modes.

Spectral Analysis & Band Assignment
The identification of N,N-dimethylmethanesulfonoimidamide relies on three "Pillars of

Confirmation": the appearance of the imino N-H stretch, the shift of the S=O stretch, and the

emergence of the S=N vibration.

Comparative IR Data Table
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Vibrational Mode

N,N-
Dimethylmethanes
ulfonamide
(Comparator)

N,N-
Dimethylmethanes
ulfonoimidamide
(Target)

Diagnostic Value

Stretch
Absent (Tertiary

sulfonamide)

3250 – 3350 cm⁻¹

(Medium/Broad)

Primary (Confirming

)

1310 – 1350 cm⁻¹

(Strong)
Absent

Primary (Loss of

symmetry)

Stretch

(Part of

system)

1180 – 1240 cm⁻¹

(Strong)

Secondary (Shift to

lower freq)

Stretch

900 – 930 cm⁻¹

(Single bond S-N

only)

940 – 1020 cm⁻¹

(Variable)

Tertiary (Often

overlaps with C-N)

1140 – 1160 cm⁻¹

(Strong)
Absent Secondary

Alkyl 2900 – 3000 cm⁻¹ 2900 – 3000 cm⁻¹ Low (Non-diagnostic)

Detailed Band Analysis[3]
1. The Diagnostic N-H Stretch (3250–3350 cm⁻¹)
The most immediate indicator of the sulfonimidamide formation is the appearance of the N-H

stretching band.

Mechanism: The

proton is weakly acidic and capable of hydrogen bonding.

Observation: In a dry sample (ATR), this appears as a distinct, medium-intensity band. In

solution or if wet, it may broaden significantly.
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Contrast: The comparator (N,N-dimethylmethanesulfonamide) has no N-H bonds and will be

transparent in this region (excluding water contamination).

2. The S=O vs. SO₂ Shift
Sulfonamides exhibit two coupled vibrations for the

group: asymmetric (~1330 cm⁻¹) and symmetric (~1150 cm⁻¹).[1]

Target Signature: The sulfonimidamide breaks this coupling. You will observe the

disappearance of the high-frequency asymmetric band (~1330 cm⁻¹).[2]

New Band: A single, strong

stretching vibration appears, typically shifted to a lower frequency (1180–1240 cm⁻¹)
compared to the sulfone asymmetric stretch. This is due to the lower electronegativity of
Nitrogen (in

) compared to Oxygen, which increases electron density on the Sulfur and alters the bond
order.

3. The S=N Vibration
The

double bond vibration is electronically coupled with the molecular skeleton but is generally
assigned to the 940–1020 cm⁻¹ region.

Caution: This region is the "fingerprint" zone and often contains C-N stretching and methyl

rocking modes. Do not rely solely on this band for identification without the supporting N-H

and S=O evidence.

Experimental Protocol (ATR-FTIR)
To ensure high-fidelity data, follow this self-validating protocol. This workflow minimizes water

interference which can mimic the N-H stretch.

Reagents & Equipment[6][7]
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Instrument: FTIR Spectrometer with Diamond ATR Accessory (e.g., Bruker Alpha or

PerkinElmer Spectrum Two).

Solvent: Dichloromethane (DCM) (HPLC Grade) for cleaning.

Desiccant: Vacuum oven or P₂O₅ desiccator.

Step-by-Step Methodology
Sample Conditioning (Critical):

The sulfonimidoyl N-H is hygroscopic.[3]

Action: Dry the sample in a vacuum oven at 40°C for >2 hours prior to analysis.

Why: Removes surface water that creates a broad O-H band at 3400 cm⁻¹, obscuring the

diagnostic N-H peak.

Background Acquisition:

Clean the ATR crystal with DCM. Ensure the energy curve is normal.

Acquire a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

Sample Deposition:

If Solid: Place ~5 mg of N,N-dimethylmethanesulfonoimidamide on the crystal. Apply high

pressure using the anvil clamp to ensure intimate contact.

If Oil: Apply a thin film. Do not overfill the crystal trough.

Acquisition & Processing:

Scan range: 4000 – 600 cm⁻¹.

Scans: 32 (or 64 for low signal-to-noise).

Validation Check: Look for the

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Dimethylformamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2374644?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


doublet at 2350 cm⁻¹. If excessive, purge the chamber and re-acquire.

Post-Run Cleaning:

Wipe with DCM.

Self-Check: Run a quick scan of the clean crystal. If peaks remain at 1100–1300 cm⁻¹, the

sulfonyl compound has contaminated the crystal (common with sticky sulfonimidamides).

Clean with methanol followed by DCM.

Mechanistic Logic & Visualization
Structural Transformation Diagram
The following diagram illustrates the functional group transformation and the resulting spectral

shifts.

Sulfonamide
(Precursor)

Me-SO2-NMe2

Imidation
(e.g., PhI(OAc)2 / NH4 carbamate)

IR Profile:
- No N-H Stretch

- SO2 Asym: ~1330 cm⁻¹
- SO2 Sym: ~1150 cm⁻¹

Exhibits

Sulfonimidamide
(Target)

Me-S(O)(=NH)-NMe2

IR Profile:
- N-H Stretch: ~3300 cm⁻¹
- S=O Stretch: ~1200 cm⁻¹
- S=N Stretch: ~960 cm⁻¹

Exhibits

Click to download full resolution via product page

Caption: Functional group transformation from sulfonamide to sulfonimidamide and associated

IR spectral changes.

Analysis Workflow Diagram
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Caption: Logic flow for validating N,N-dimethylmethanesulfonoimidamide synthesis via IR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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